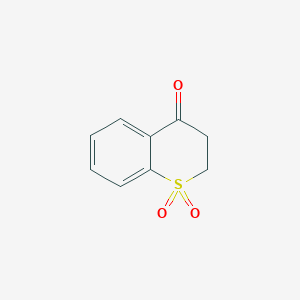

Thiochromanone 1,1-dioxide

Vue d'ensemble

Description

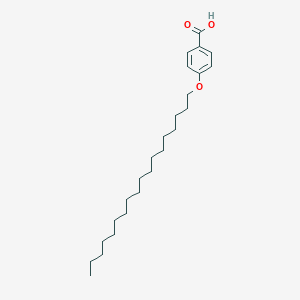

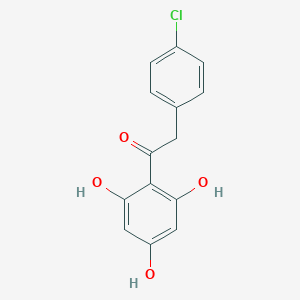

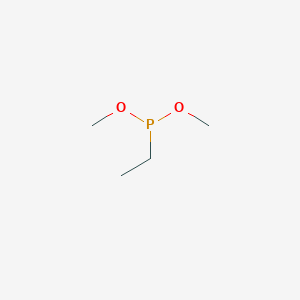

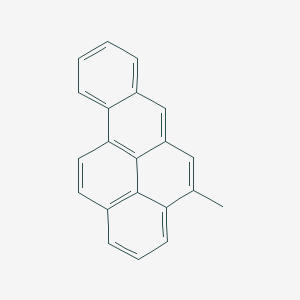

Thiochromanone 1,1-dioxide is a useful research compound. Its molecular formula is C9H8O3S and its molecular weight is 196.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photochemical rearrangements : Photolysis of 2-azido-4-thiochromanone 1,1-dioxide leads to the formation of 2H-benzo[f]-1,2-thiazepin-5-one 1,1-dioxide. This process demonstrates its potential in photochemical applications and complex organic synthesis (Still & Leong, 1980).

Synthesis of 3-alkylidene derivatives : Thiochromanone 1,1-dioxide reacts with various carbonyl compounds to produce 3-alkylidene condensation products. This highlights its role in the creation of novel organic compounds (Still & Ablenas, 1984).

Nonlinear optical chromophores : Thiochromanone 1,1-dioxides compounds are found to have higher second-order polarizabilities and better thermal and photo stability than their thiophene precursors, making them promising for electrooptical device applications (Jiang, Liu, & Huang, 2000).

Photolabile protecting group : Thiochromone S,S-dioxide, a derivative of this compound, is used as a photolabile protecting group for carbonyl compounds. This is significant in synthetic chemistry for protecting sensitive groups (Sugiura et al., 2013).

Optoelectronic properties : Research shows that substituents on thiophene 1,1-dioxides, like this compound, significantly influence their reduction behavior and optoelectronic properties, which is crucial for material science and electronic applications (Tsai et al., 2013).

Building blocks in organic synthesis : this compound and its derivatives are used as building blocks in modern organic synthesis and materials chemistry, contributing to the development of new synthetic routes and compounds (Moiseev, Balenkova, & Nenajdenko, 2006).

Enantioselective synthesis : The compound has been used in the copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones, leading to chiral chromanones and thiochromanones, important in pharmaceutical research (Xiong et al., 2017).

Antitumor properties : A study on the synthesis and testing of 3-methenylthiochroman-4-one-1,1-dioxide indicates its potential antitumor properties, demonstrating its relevance in medicinal chemistry (Holshouser & Loeffler, 1982).

Mécanisme D'action

Orientations Futures

Recent progress on the synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones will also be covered in future research . In addition, a total of 32 new thiochromanone derivatives containing a carboxamide moiety were designed and synthesized and their in vitro antibacterial activities were determined .

Propriétés

IUPAC Name |

1,1-dioxo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAUTBXMFSABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323397 | |

| Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19446-96-9 | |

| Record name | Thiochromanone 1,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1-benzothiopyran-1,1,4-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic approaches to obtain Thiochroman-4-one 1,1-dioxide and its derivatives?

A1: Thiochroman-4-one 1,1-dioxide serves as a versatile precursor for various derivatives. [] One common method involves converting Thiochroman-4-one 1,1-dioxide to 3-sulfinylthiochroman-4-one 1,1-dioxide, which then reacts with alkenes to yield diverse products. [] Another approach utilizes the trimethylsilyl enol ethers of Thiochroman-4-one 1,1-dioxide to react with carbonyl compounds in the presence of titanium tetrachloride, generating 3-alkylidene derivatives. [] Interestingly, while other Lewis acids are generally ineffective, boron trifluoride can also facilitate this transformation. []

Q2: How does the photochemical behavior of Thiochroman-4-one 1,1-dioxide derivatives differ with varying oxidation states at the sulfur atom?

A2: Photolysis of 2-azido-4-thiochromanone 1,1-dioxide, where sulfur exists in its sulfone form, leads to the formation of 2H-benzo[f]-1,2-thiazepin-5-one 1,1-dioxide through a ring expansion mechanism. [] Conversely, the analogous sulfoxide derivative exhibits a more complex photochemical pathway, and no ring-expansion products are observed. [] Attempts to synthesize the corresponding α-azidosulfide analog, with sulfur in its sulfide form, have been unsuccessful, suggesting inherent instability. []

Q3: Can Thiochroman-4-one 1,1-dioxide participate in cycloaddition reactions?

A3: Yes, the trimethylsilyl enol ether of Thiochroman-4-one 1,1-dioxide can react with thionyl chloride to generate an α-oxo-sulphine intermediate. [] This intermediate undergoes a unique [4 + 2] cycloaddition reaction with electron-rich alkenes like isobutylene and norbornene, resulting in novel cycloadducts. []

Q4: Are there efficient methods for synthesizing Thioflavanones, a subclass of Thiochroman-4-one derivatives, from readily available starting materials?

A4: Thioflavanones, the sulfur analogs of flavanones, can be synthesized from thiosalicylic acid. [] Treatment of thiosalicylic acid with methyllithium yields 2'-mercaptoacetophenone. [] Subsequent condensation of 2'-mercaptoacetophenone with various benzaldehyde derivatives in the presence of lithium diisopropylamide affords the desired Thioflavanones in good yields. [] This method tolerates a variety of substituents on the benzaldehyde ring, providing access to a diverse range of Thioflavanones. []

Q5: What is the biological activity profile of Thiochroman-4-one 1,1-dioxide derivatives?

A5: Thiochroman-4-one 1,1-dioxide derivatives, including thia-, oxa-, and aza-heterocyclic analogs, exhibit promising antimicrobial and anticancer activities. [] Specifically, benzodiazepine derivatives incorporating the Thiochroman-4-one 1,1-dioxide scaffold demonstrate potent antibacterial activity. [] Moreover, certain derivatives display notable anti-tuberculosis activity against Mycobacterium tuberculosis (H37Rv) and cytotoxicity against HeLa and HCT116 cancer cell lines. []

Q6: Has the structure-activity relationship (SAR) of Thiochroman-4-one 1,1-dioxide been explored for its antitumor properties?

A6: Yes, research has focused on 3-methenylthiochroman-4-one-1,1-dioxide and its dimer for potential antitumor activity. [] While the dimer exhibited marginal activity against Ehrlich ascites tumor growth in mice at 10 mg/kg/day, the monomer was not directly tested due to its instability and tendency to redimerize. [] This highlights the importance of considering stability and potential dimerization in the SAR of this compound class.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)